6-(4-Fluorophenyl)picolinimidamide hydrochloride

Catalog No.
S12306874
CAS No.
115193-80-1
M.F
C12H11ClFN3
M. Wt
251.69 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-(4-Fluorophenyl)picolinimidamide hydrochloride

CAS Number

115193-80-1

Product Name

6-(4-Fluorophenyl)picolinimidamide hydrochloride

IUPAC Name

6-(4-fluorophenyl)pyridine-2-carboximidamide;hydrochloride

Molecular Formula

C12H11ClFN3

Molecular Weight

251.69 g/mol

InChI

InChI=1S/C12H10FN3.ClH/c13-9-6-4-8(5-7-9)10-2-1-3-11(16-10)12(14)15;/h1-7H,(H3,14,15);1H

InChI Key

RSUIIAHUVJUQAT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC(=C1)C(=N)N)C2=CC=C(C=C2)F.Cl

6-(4-Fluorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12_{12}H10_{10}ClFN2_2 and a molecular weight of 251.687 g/mol. It is characterized by the presence of a fluorophenyl group attached to a picolinimidamide structure, which is derived from pyridine. This compound is classified under several chemical categories, including amides and halogenated compounds. Its systematic name is 6-(4-fluorophenyl)pyridine-2-carboximidamide hydrochloride, and it has the CAS number 115193-80-1. The compound is typically used in laboratory settings and has potential applications in medicinal chemistry due to its unique structural features.

Typical of amides and aromatic compounds. Some notable reactions include:

  • Nucleophilic Substitution: The presence of the fluorine atom on the phenyl ring makes this compound susceptible to nucleophilic attack, allowing for substitution reactions that can modify the aromatic system.
  • Oxidation: The compound can be oxidized using strong oxidizing agents, which may lead to the formation of different derivatives or oxidation products.
  • Hydrolysis: Under acidic or basic conditions, this compound can hydrolyze to yield picolinic acid and other by-products.

These reactions are essential for synthesizing derivatives that may exhibit enhanced biological activity or different chemical properties.

Research indicates that 6-(4-Fluorophenyl)picolinimidamide hydrochloride may exhibit various biological activities, particularly in the field of pharmacology. Compounds with similar structures have been studied for their potential as:

  • Anticancer Agents: Some studies suggest that picolinimidamide derivatives can inhibit cancer cell proliferation.
  • Antimicrobial Activity: Similar compounds have shown effectiveness against bacterial and fungal strains, indicating potential for use in developing antimicrobial agents.
  • Enzyme Inhibitors: The compound may interact with specific enzymes, potentially serving as a lead compound in drug discovery for diseases involving enzyme dysregulation.

Further experimental studies are necessary to fully elucidate its biological profile and therapeutic potential.

The synthesis of 6-(4-Fluorophenyl)picolinimidamide hydrochloride typically involves several steps:

  • Starting Materials: The synthesis begins with 4-fluoroaniline and picolinic acid or its derivatives.
  • Formation of Picolinamide: The initial reaction involves the formation of picolinamide through a condensation reaction between the starting materials.
  • Hydrochloride Formation: The resulting picolinamide is then treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.

This multi-step synthesis allows for the introduction of functional groups that can be modified further to enhance biological activity.

6-(4-Fluorophenyl)picolinimidamide hydrochloride has several applications, particularly in research and development:

  • Pharmaceutical Research: It serves as a lead compound in drug development due to its potential biological activities.
  • Chemical Synthesis: This compound can be used as an intermediate in synthesizing more complex organic molecules.
  • Laboratory Reagents: It is utilized in various laboratory experiments to study reaction mechanisms involving amides and aromatic compounds.

Interaction studies involving 6-(4-Fluorophenyl)picolinimidamide hydrochloride focus on its binding affinity to biological targets such as proteins and enzymes. Preliminary data suggest that:

  • Protein Binding: The compound may bind to specific proteins involved in cellular signaling pathways, potentially influencing their activity.
  • Enzyme Interaction: Studies are ongoing to determine how this compound interacts with enzymes related to metabolic processes, which could inform its use in therapeutic applications.

Understanding these interactions is crucial for assessing the compound's efficacy and safety profile.

Several compounds share structural similarities with 6-(4-Fluorophenyl)picolinimidamide hydrochloride. Here are some notable examples:

Compound NameCAS NumberKey Features
2-Pyridinecarboximidamide hydrochloride61097-49-2Basic structure without fluorine substitution
6-(3-Fluorophenyl)picolinimidamide hydrochloride1179359-86-4Similar structure with a different fluorine position
Picolinamide hydrochloride1000-00-0Lacks fluorine; simpler structure

Uniqueness of 6-(4-Fluorophenyl)picolinimidamide Hydrochloride:
The presence of the fluorine atom at the para position on the phenyl ring distinguishes it from other similar compounds, potentially enhancing its lipophilicity and biological activity. This modification may also influence its pharmacokinetic properties, making it a subject of interest in medicinal chemistry.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

251.0625532 g/mol

Monoisotopic Mass

251.0625532 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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